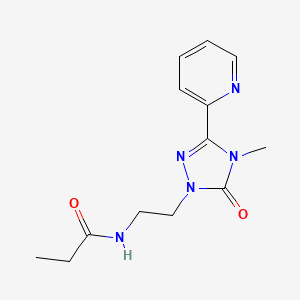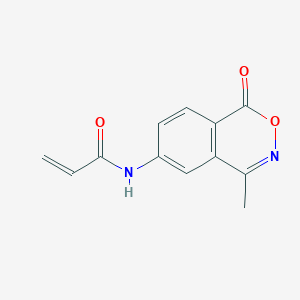
N-(4-Methyl-1-oxo-2,3-benzoxazin-6-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-1-oxo-2,3-benzoxazin-6-yl)prop-2-enamide, commonly known as DIMBOA-PE, is a natural compound found in maize plants that has been studied for its potential use in various scientific applications.
Mecanismo De Acción
The mechanism of action of DIMBOA-PE is not fully understood. However, it is believed to act as a natural defense mechanism in maize plants against insect and herbivore attacks. It is also thought to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DIMBOA-PE has been shown to have various biochemical and physiological effects. In insects, it has been found to inhibit the activity of digestive enzymes, leading to reduced nutrient absorption and growth inhibition. In cancer cells, it has been shown to induce apoptosis through the activation of caspases, which are enzymes that play a role in programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIMBOA-PE in lab experiments is its natural origin, which makes it a more environmentally friendly option compared to synthetic compounds. Additionally, its insecticidal and herbicidal properties make it a potential alternative to traditional chemical pesticides. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on DIMBOA-PE. One area of interest is its potential use as a natural pesticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use as an anticancer agent. Other potential applications include its use as a natural preservative in food and its potential use in the development of new drugs.
Métodos De Síntesis
DIMBOA-PE can be synthesized from hydroxamic acid and acryloyl chloride through a reaction process. The resulting compound is purified through column chromatography and characterized using NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DIMBOA-PE has been studied for its potential use in various scientific applications, including as an insecticide, herbicide, and anticancer agent. Insecticidal properties of DIMBOA-PE have been shown to be effective against various insects, including aphids, caterpillars, and spider mites. It has also been found to have herbicidal properties against certain weed species. Additionally, studies have shown that DIMBOA-PE has anticancer properties, specifically against breast and colon cancer cells.
Propiedades
IUPAC Name |
N-(4-methyl-1-oxo-2,3-benzoxazin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-3-11(15)13-8-4-5-9-10(6-8)7(2)14-17-12(9)16/h3-6H,1H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEDAVNYKRHZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C2=C1C=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-1-oxo-2,3-benzoxazin-6-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)

![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)
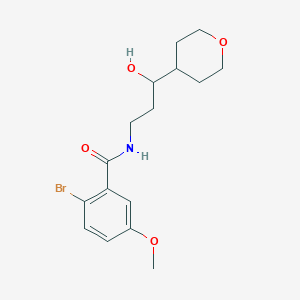

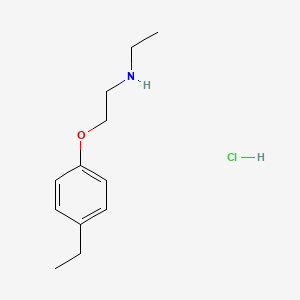
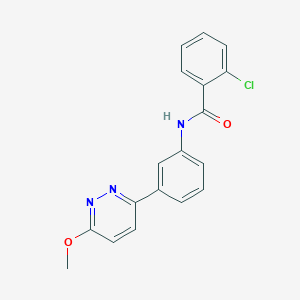
![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2441890.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)
![3-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid](/img/structure/B2441899.png)
